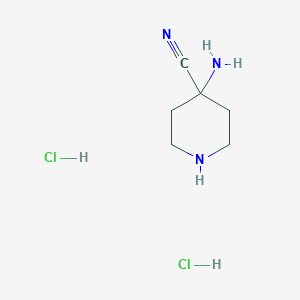

4-Aminopiperidine-4-carbonitrile dihydrochloride

Description

4-Aminopiperidine-4-carbonitrile dihydrochloride is a piperidine derivative featuring an amino (-NH₂) and a nitrile (-CN) group at the 4-position of the piperidine ring, with two hydrochloride (HCl) counterions. This compound is structurally significant due to its dual functional groups, which enhance its polarity and reactivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopiperidine-4-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-5-6(8)1-3-9-4-2-6;;/h9H,1-4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDLQSDFPXZTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with cyanogen chloride in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-aminopiperidine-4-carbonitrile dihydrochloride involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions to achieve high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopiperidine-4-carbonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of piperidine, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

4-Aminopiperidine-4-carbonitrile dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties make it conducive for developing drugs targeting neurological disorders, cancer therapies, and other therapeutic areas.

- Neurological Disorders : The compound is involved in synthesizing drugs that modulate neurotransmitter systems, particularly those targeting receptors associated with cognitive functions and mood regulation.

- Cancer Research : Studies indicate that derivatives of 4-aminopiperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent .

Biochemical Research

In biochemical contexts, this compound serves as a crucial building block for enzyme inhibitors. This application is vital for exploring therapeutic avenues for diseases where enzyme modulation can lead to improved treatment outcomes.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and signaling pathways .

Material Science

The incorporation of this compound into polymers has been explored to enhance material properties. Its unique chemical structure allows it to improve durability and functionality in advanced materials.

- Polymer Applications : Research indicates that this compound can be used to create materials with enhanced mechanical properties and thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in several methods used for detecting and quantifying other chemical substances.

- Detection Methods : It is employed in chromatographic techniques and spectroscopic analysis, aiding researchers in complex mixture analyses .

Agrochemical Formulations

The compound has also been investigated in the context of agrochemicals, contributing to the development of safer and more effective pesticides and herbicides.

- Pesticide Development : Its chemical properties lend themselves to formulations that are less harmful to the environment while maintaining efficacy against pests .

Case Studies

- Cytotoxicity Studies : A study evaluating the effects of this compound on FaDu hypopharyngeal tumor cells demonstrated significant apoptosis induction compared to control groups. This highlights its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Research indicates that compounds related to 4-Aminopiperidine can inhibit acetylcholinesterase activity, which is relevant for treating Alzheimer's disease by enhancing cholinergic signaling .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates metabolic pathways through enzyme interaction |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Inhibits acetylcholinesterase; may improve cognitive function |

| Material Enhancement | Improves mechanical properties of polymers |

| Agrochemical Applications | Contributes to safer pesticide formulations |

Mechanism of Action

4-Aminopiperidine-4-carbonitrile dihydrochloride is similar to other piperidine derivatives, such as piperidine itself, N-ethylpiperidine, and 4-aminopiperidine. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carbonitrile Hydrochloride

- CAS No.: 24041-22-3

- Molecular Formula : C₆H₁₁ClN₂

- Molecular Weight : 146.62 g/mol

- Key Features: Lacks the amino group at the 4-position, retaining only the nitrile group.

- Applications : Used as a precursor in medicinal chemistry for synthesizing γ-secretase modulators and other bioactive molecules .

4-Methylpiperidin-4-amine Dihydrochloride

- CAS No.: 483366-98-9

- Molecular Formula : C₆H₁₆Cl₂N₂

- Molecular Weight : ~195.12 g/mol (estimated)

- Key Features: Contains a methyl (-CH₃) and amino group at the 4-position.

- Applications : Likely used in biochemical research due to its structural rigidity and amine functionality .

- Comparison: The methyl group increases lipophilicity, enhancing membrane permeability compared to the nitrile-containing analog. However, the nitrile group in 4-aminopiperidine-4-carbonitrile dihydrochloride offers greater reactivity for further chemical modifications .

Triethylenetetramine Dihydrochloride

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : C₆H₁₈Cl₂N₄ (estimated for dihydrochloride form).

- Key Features : A linear polyamine with four nitrogen atoms, forming stable chelates with metals like copper.

- Applications : Used therapeutically (e.g., Wilson’s disease) and in industrial chelation .

- Comparison: While both are dihydrochloride salts, triethylenetetramine’s multiple amines enable broader metal-chelating applications, whereas this compound’s nitrile group may favor nucleophilic substitution reactions in drug synthesis .

Comparison with Pharmacologically Relevant Dihydrochloride Salts

Daclatasvir Dihydrochloride

- Applications : Antiviral agent targeting hepatitis C virus (HCV) NS5A protein.

- Key Features : Complex macrocyclic structure with high specificity.

- Comparison: Unlike daclatasvir, this compound is simpler but shares the dihydrochloride salt form, which improves aqueous solubility and bioavailability in drug formulations .

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride

- CAS No.: 16111-27-6

- Hazards : Sensitizing properties, restricted in use .

- Comparison: Highlights the importance of toxicological profiling for dihydrochloride salts. This compound’s safety data may require rigorous evaluation, as seen with other understudied analogs .

Key Research Findings and Gaps

Reactivity: The nitrile group in this compound may enable nucleophilic additions or cyclizations, similar to piperidine-4-carbonitrile derivatives .

Safety: Analogous compounds like benzyl 4-aminopiperidine-1-carboxylate lack thorough toxicological studies, underscoring the need for hazard assessments .

Pharmaceutical Potential: Dihydrochloride salts (e.g., daclatasvir) demonstrate the importance of salt forms in enhancing drug solubility, a feature likely applicable to this compound .

Biological Activity

4-Aminopiperidine-4-carbonitrile dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships, focusing on its antifungal properties and other pharmacological applications.

The synthesis of 4-aminopiperidine derivatives typically involves the reductive amination of N-substituted 4-piperidone derivatives. The process yields a library of compounds that can be evaluated for biological activity. The unique structure of 4-aminopiperidine allows for modulation of biological activity, making it a valuable scaffold in drug design.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 4-aminopiperidine derivatives, particularly their ability to inhibit the growth of various fungal strains.

Key Findings:

- In Vitro Activity : A study synthesized over 30 derivatives and tested them against clinically relevant fungal isolates such as Aspergillus and Candida species. Notably, two compounds demonstrated significant antifungal activity, showing promise for further development .

- Mechanism of Action : The antifungal activity is believed to stem from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Specifically, these compounds target enzymes like sterol C14-reductase and sterol C8-isomerase .

Table 1: Antifungal Activity of Selected 4-Aminopiperidine Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 2 µg/mL |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus niger | 1 µg/mL |

Other Biological Activities

Beyond antifungal properties, 4-aminopiperidine derivatives have shown potential in other areas:

Neuropharmacology

These compounds have been investigated for their role in treating neurological disorders. Their structure allows them to act as intermediates in synthesizing drugs targeting conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Antitumor Activity

Some derivatives have exhibited anti-tumor properties in xenograft mouse models. The metabolic stability observed in liver microsomes indicates potential for further development as anticancer agents .

Case Studies

Several studies provide insights into the biological activities of 4-aminopiperidine derivatives:

- Antifungal Evaluation : A comprehensive study evaluated a series of piperidine derivatives against Yarrowia lipolytica, revealing several candidates with promising growth-inhibiting activity against multiple fungal isolates .

- Neuroprotective Effects : Research on piperidine derivatives has indicated their ability to cross the blood-brain barrier, enhancing their potential as neuroprotective agents in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 4-Aminopiperidine-4-carbonitrile dihydrochloride, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves functionalizing the piperidine ring through nucleophilic substitution or reductive amination. For example, analogous compounds like 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride are synthesized using piperidine derivatives reacted with amines or carboxylic acids under reflux in solvents like methanol or tetrahydrofuran (THF) . Catalysts (e.g., palladium for coupling reactions) and controlled temperatures (40–80°C) are critical for optimizing yields. Post-synthesis, purification via crystallization or column chromatography is standard .

| Example Reaction Conditions |

|---|

| Substrate : Piperidine-4-carbonitrile derivative |

| Reagents : Ammonia, HCl (for salt formation) |

| Solvent : Methanol/THF |

| Temperature : 60–80°C |

| Catalyst : None/Pd-based (if coupling) |

| Yield : 60–85% (typical range) |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., piperidine ring protons at δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .

- X-ray Diffraction (XRD) : Resolve crystal structure for salt form confirmation .

- HPLC : Assess purity (>97% for research-grade material) .

Advanced Research Questions

Q. How can conflicting toxicity data for piperidine derivatives be resolved in preclinical studies?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., ocular/skin irritation vs. non-irritating claims ) require:

- Comparative assays : Use standardized OECD guidelines (e.g., in vitro skin sensitization tests).

- Dose-response studies : Establish thresholds for adverse effects.

- Computational modeling : Predict toxicity via QSAR (Quantitative Structure-Activity Relationship) tools .

- Meta-analysis : Aggregate data from multiple studies to identify consensus .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading).

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- High-throughput screening : Test multiple conditions in parallel for rapid optimization .

Q. How can researchers investigate the biological activity of this compound in cellular models?

- Methodological Answer :

- Target identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to bind putative targets (e.g., kinases, GPCRs) .

- Cellular assays : Measure cytotoxicity (MTT assay), apoptosis (Annexin V), or pathway modulation (Western blotting for signaling proteins) .

- Metabolic profiling : LC-MS/MS to track intracellular metabolite changes post-treatment .

Q. What purification methods are most effective for isolating this compound from complex mixtures?

- Methodological Answer :

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorinated analogs (e.g., [1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride ) exhibit:

- Enhanced lipophilicity : Improves blood-brain barrier penetration (logP ↑ by ~0.5 units).

- Metabolic stability : Resists CYP450 degradation (confirmed via liver microsome assays).

- Bioavailability : Assessed using Caco-2 cell monolayers or in vivo PK studies .

Q. What computational tools are recommended for predicting the reactivity of this compound?

- Methodological Answer :

Q. How can researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardized protocols : Adopt uniform assay conditions (e.g., cell lines, incubation times) .

- Positive/Negative controls : Include reference compounds (e.g., cisplatin for cytotoxicity).

- Data normalization : Express activity as % inhibition relative to controls to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.